Introduction: The Privileged Indazole Scaffold
Introduction: The Privileged Indazole Scaffold
An In-depth Technical Guide to 3-methyl-1H-indazol-5-ol: Properties, Synthesis, and Applications
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to purines, particularly adenine, allows it to function as an effective hinge-binder in the ATP-binding pockets of numerous protein kinases.[1] This mimicry has led to the development of a multitude of indazole-containing therapeutics with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3][4]
This guide focuses on a specific, valuable derivative: 3-methyl-1H-indazol-5-ol . The strategic placement of a methyl group at the 3-position and a hydroxyl group at the 5-position provides a unique combination of electronic properties and functional handles for further chemical modification. For researchers and drug development professionals, a deep understanding of this molecule's chemical properties, synthesis, and analytical characterization is paramount for leveraging its full potential in designing next-generation therapeutics. This document serves as a comprehensive technical resource, synthesizing core chemical data with practical, field-proven insights.
Physicochemical and Structural Properties
3-methyl-1H-indazol-5-ol is a structurally precise molecule whose properties are dictated by the interplay of its aromatic system and key functional groups.
Core Data Summary
A summary of the primary physicochemical properties for 3-methyl-1H-indazol-5-ol is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 904086-08-4 | [5] |
| Molecular Formula | C₈H₈N₂O | [5] |
| Molecular Weight | 148.16 g/mol | [5] |
| Boiling Point | 366.002°C at 760 mmHg (Predicted) | [5] |
| Appearance | Expected to be a solid | [6][7] |
| Storage | Store in a dry, sealed container | [5] |
Tautomerism and Structural Features
Like many N-unsubstituted indazoles, 3-methyl-1H-indazol-5-ol can exist in different tautomeric forms. The 1H-tautomer, where the hydrogen is attached to the N1 position of the pyrazole ring, is generally considered the most thermodynamically stable and is the predominant form under standard conditions.[1][4] The molecule's reactivity and biological interactions are largely governed by this stable conformation.
Caption: Chemical structure of 3-methyl-1H-indazol-5-ol.
Synthesis and Reactivity
Proposed Synthetic Pathway: Demethylation
A common and efficient method for preparing phenolic indazoles is the demethylation of their corresponding methoxy-substituted precursors. This transformation is typically achieved using a strong Lewis acid, such as boron tribromide (BBr₃), in an inert solvent.[8]
Caption: Proposed synthetic workflow for 3-methyl-1H-indazol-5-ol.
Experimental Protocol: Synthesis of 1H-Indazol-5-ol (Adapted)
The following protocol is adapted from the established synthesis of the parent 1H-indazol-5-ol and is directly applicable to the synthesis of the 3-methyl derivative from its methoxy precursor.[8]
Materials:
-
3-methyl-5-methoxy-1H-indazole
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the starting material, 3-methyl-5-methoxy-1H-indazole, in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into an ice-water bath to quench the excess BBr₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to yield the final product, 3-methyl-1H-indazol-5-ol.
Chemical Reactivity
The reactivity of 3-methyl-1H-indazol-5-ol is characterized by its three primary functional regions:
-
The Phenolic Hydroxyl Group (-OH): This group is acidic and can be readily deprotonated. It serves as a nucleophile for O-alkylation and O-acylation reactions, providing a critical handle for SAR studies.
-
The Pyrazole N-H: The nitrogen proton is also acidic and can be removed by a suitable base. The resulting anion can be alkylated or acylated, allowing for modification at the N1 position.
-
The Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions.
Analytical Characterization
Precise structural confirmation is crucial. The following spectroscopic methods are standard for characterizing 3-methyl-1H-indazol-5-ol. Predicted data are based on analyses of closely related structures.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for NMR Sample Preparation and Acquisition: [9]
-
Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is particularly useful as it allows for the observation of exchangeable -OH and -NH protons.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.
Predicted ¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Expect signals in the range of δ 6.8-7.5 ppm. Based on the spectrum of 1H-indazol-5-ol, one would anticipate three distinct signals on the benzene ring.[8]
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.4-2.5 ppm.
-
N-H Proton: A broad singlet at a downfield chemical shift (> δ 12.0 ppm), characteristic of the indazole N-H.
-
O-H Proton: A broad singlet whose chemical shift is concentration-dependent.
Predicted ¹³C NMR (in DMSO-d₆):
-
Aromatic Carbons: Signals will appear in the δ 100-160 ppm region. The carbon attached to the hydroxyl group will be significantly downfield.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 10-15 ppm.
Mass Spectrometry (MS)
In mass spectrometry, 3-methyl-1H-indazol-5-ol is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 149.17, corresponding to its molecular formula C₈H₈N₂O.
Infrared (IR) Spectroscopy
Key characteristic absorption bands would include:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹.
-
C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Signals just below 3000 cm⁻¹.
-
C=C/C=N Aromatic Stretch: Multiple sharp bands in the 1450-1650 cm⁻¹ region.
Applications in Drug Discovery
The indazole scaffold is a cornerstone of modern kinase inhibitor design. Its ability to form key hydrogen bonds with the hinge region of kinase ATP-binding sites makes it an ideal starting point for drug discovery campaigns.
Caption: Indazole derivatives as competitive ATP kinase inhibitors.
3-methyl-1H-indazol-5-ol serves as a versatile building block for creating libraries of potential inhibitors. The 5-hydroxyl group can be used as an attachment point for side chains designed to probe deeper into the kinase pocket, while the N1 position can be modified to improve pharmacokinetic properties. Derivatives of indazole are central to approved drugs like Pazopanib and Axitinib, which target vascular endothelial growth factor receptors (VEGFR) in cancer therapy.[4][10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-methyl-1H-indazol-5-ol is not widely available, data from structurally related indazoles should be used to guide handling procedures.
-
Hazards: Compounds in this class are often classified as harmful if swallowed and can cause skin and serious eye irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[11][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials.[5]
Conclusion
3-methyl-1H-indazol-5-ol is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, accessible synthesis, and versatile reactive handles make it an invaluable scaffold for the development of novel therapeutics. The foundational knowledge of its structure, reactivity, and analytical profile provided in this guide empowers researchers to confidently incorporate this high-value molecule into their drug discovery programs, paving the way for future innovations in targeted therapy.
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